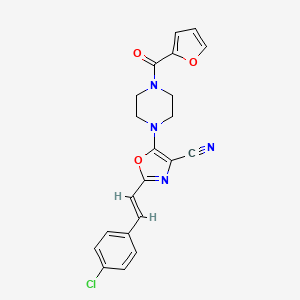

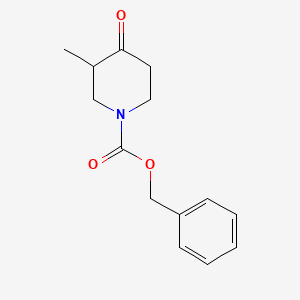

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one is a novel compound that has gained significant attention from researchers due to its potential therapeutic applications. This compound is a pyridazine derivative that exhibits potent biological activity and has been shown to have promising results in various scientific studies.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Synthesis and Anticonvulsant Activity of N-benzylpyrrolo-, -pyrazolo-, and -triazolo-pyrimidines : Analogues of certain benzyl-purines, with modifications in the imidazole ring, were synthesized and assessed for anticonvulsant activity. The compounds exhibited varying degrees of activity against seizures induced in rats, hinting at the significance of electrostatic potential maps of the molecules in relation to their anticonvulsant activity (Kelley et al., 1995).

Studies on Synthesis, Anticonvulsant Activity, and Structure-Activity Relationships of Pyridazinones : This research synthesized and screened a series of substituted phenyl-pyridazinones for their ability to counteract seizures. The potency of these compounds as anticonvulsants was found to correlate with the hydrophobicity of the substituent on the phenyl ring, suggesting the importance of lipophilicity in enhancing anticonvulsant activity (Xu et al., 1991).

Antioxidant Capacity and Reaction Pathways

- ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways : This study provided an in-depth review of the ABTS•+ radical cation-based assays, which are prevalent in assessing antioxidant capacity. It revealed specific reaction pathways, highlighting the formation of coupling adducts with ABTS•+ by some antioxidants. These findings underscore the complexity and specificity of antioxidant reactions, which might be relevant when considering the antioxidant potential of structurally similar compounds (Ilyasov et al., 2020).

Analgesic and Anti-inflammatory Activities

- Investigations of New Pyridazinone Derivatives as Analgesic and Anti-inflammatory Compounds : Novel pyridazinone derivatives were synthesized and tested as inhibitors of cyclooxygenases (COX-1 and COX-2). The compounds demonstrated potent analgesic and anti-inflammatory activities in animal models without causing significant side effects, suggesting their therapeutic potential in pain and inflammation management (Ökçelik et al., 2003).

Imaging and Diagnostic Applications

- Synthesis and Biological Evaluation of Substituted [18F]Imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for Peripheral Benzodiazepine Receptor Study : Compounds were synthesized and found to have high affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). The compounds were evaluated as imaging agents for PBR expression in neurodegenerative disorders, illustrating their potential in diagnostic imaging (Fookes et al., 2008).

Propiedades

IUPAC Name |

6-(3,4-dimethoxyphenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-24-17-8-6-14(11-18(17)25-2)16-7-9-19(23)22(21-16)12-13-4-3-5-15(20)10-13/h3-11H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWTVHLFRKFPCAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,4-dimethoxyphenyl)-2-(3-fluorobenzyl)pyridazin-3(2H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-(thiophen-2-ylsulfonyl)piperidin-3-yl)-1,3,4-oxadiazole](/img/structure/B2377674.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2377676.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-3-carboxylic acid](/img/structure/B2377680.png)

![Methyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2377682.png)

![2-Chloro-N-[[2-(3-methylsulfonylphenoxy)pyridin-3-yl]methyl]propanamide](/img/structure/B2377688.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2377689.png)

![5-Chloro-4-[4-(3,3-dimethylbutyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2377695.png)